molecular formula C14H22N2 B1622155 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane CAS No. 881042-05-3

2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane

Cat. No. B1622155
CAS RN: 881042-05-3
M. Wt: 218.34 g/mol
InChI Key: SPGNEZQSVLUIBF-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that is substituted with two methyl groups (CH3) at the 2nd and 6th positions . This pyridine ring is linked to an azepane ring (a seven-membered ring with six carbon atoms and one nitrogen atom) through a methylene bridge (-CH2-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.33800 and a LogP value of 3.10190 . The LogP value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body .

Scientific Research Applications

Enantioselective Functionalization

Saturated aza-heterocycles, including compounds like 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane, are crucial in bioactive compounds and therapeutic agents. Their enantioselective functionalization, specifically at the α-methylene C–H bonds, is significant for drug discovery. A study demonstrated a Pd(II)-catalyzed enantioselective α-C–H coupling of amines, including azepanes, with high enantioselectivity and exclusive regioselectivity, which is essential for asymmetric synthesis (Jain et al., 2016).

Complex Formation and Isomerism

This compound-related compounds can form complexes with metals like Nickel(II) and Copper(II). An interesting aspect of these complexes is positional isomerism, a phenomenon rarely observed in similar systems. These complexes can help understand the structural behavior of unsymmetrical Schiff base ligands (Chattopadhyay et al., 2006).

Catalytic and Reaction Studies

In catalytic and reaction studies, compounds related to this compound show intriguing behaviors. For instance, their rearrangement reactions and their interactions with various catalytic agents offer insights into complex chemical processes and reaction mechanisms. These studies are vital for advancing organic synthesis methods (Anderson & Johnson, 1966).

Role in Ionic Liquid Synthesis

Azepane derivatives are used in synthesizing new families of room temperature ionic liquids. These transformations of azepane, a byproduct in the polyamide industry, mitigate disposal issues, typically handled by combustion. This application in green chemistry highlights the environmental benefits of repurposing industrial byproducts (Belhocine et al., 2011).

Medicinal Chemistry

In medicinal chemistry, specific azepane derivatives are studied for their potential as protein kinase inhibitors. This research provides insights into designing new therapeutic agents, emphasizing the role of these compounds in drug development and disease treatment (Breitenlechner et al., 2004).

properties

IUPAC Name

2-[(2,6-dimethylpyridin-4-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-13(9-12(2)16-11)10-14-6-4-3-5-7-15-14/h8-9,14-15H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGNEZQSVLUIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CC2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405864
Record name 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881042-05-3
Record name 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
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2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
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2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
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2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
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2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Reactant of Route 6
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane

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